(2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone
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Overview
Description
(2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone is an organofluorine compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a piperidine ring and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on a phenyl ring.
Coupling with Phenylmethanone: The final step involves coupling the fluorophenyl-piperidine intermediate with phenylmethanone using reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with central nervous system receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of (2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target sites. The piperidine ring provides structural rigidity, while the phenylmethanone group contributes to the overall lipophilicity, facilitating membrane permeability.
Comparison with Similar Compounds
- (2-(4-Chlorophenyl)piperidin-1-yl)(phenyl)methanone
- (2-(4-Bromophenyl)piperidin-1-yl)(phenyl)methanone
- (2-(4-Methylphenyl)piperidin-1-yl)(phenyl)methanone
Comparison:
- Uniqueness: The presence of the fluorine atom in (2-(4-Fluorophenyl)piperidin-1-yl)(phenyl)methanone distinguishes it from its analogs, as fluorine imparts unique electronic properties and enhances metabolic stability.
- Reactivity: Fluorinated compounds often exhibit different reactivity patterns compared to their chlorinated or brominated counterparts, making them valuable in specific synthetic applications.
Properties
IUPAC Name |
[2-(4-fluorophenyl)piperidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-16-11-9-14(10-12-16)17-8-4-5-13-20(17)18(21)15-6-2-1-3-7-15/h1-3,6-7,9-12,17H,4-5,8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVQQXOTVWKXDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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